Pyrimidine, 4-(1H-imidazol-1-yl)-2-(1-piperidinyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 4-(1H-imidazol-1-yl)-2-(1-piperidinyl)-, monohydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. This particular compound features a pyrimidine ring substituted with imidazole and piperidine groups, and it is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-(1H-imidazol-1-yl)-2-(1-piperidinyl)-, monohydrochloride typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the imidazole and piperidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4-(1H-imidazol-1-yl)-2-(1-piperidinyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Pyrimidine, 4-(1H-imidazol-1-yl)-2-(1-piperidinyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Pyrimidine, 4-(1H-imidazol-1-yl)-2-(1-piperidinyl)-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Pyrimidine, 4-(1H-imidazol-1-yl)-2-(1-morpholinyl)-, monohydrochloride
- Pyrimidine, 4-(1H-imidazol-1-yl)-2-(1-pyrrolidinyl)-, monohydrochloride
Uniqueness
Pyrimidine, 4-(1H-imidazol-1-yl)-2-(1-piperidinyl)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both imidazole and piperidine groups can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
138801-41-9 |
---|---|
Molecular Formula |
C12H16ClN5 |
Molecular Weight |
265.74 g/mol |
IUPAC Name |
4-imidazol-1-yl-2-piperidin-1-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C12H15N5.ClH/c1-2-7-16(8-3-1)12-14-5-4-11(15-12)17-9-6-13-10-17;/h4-6,9-10H,1-3,7-8H2;1H |
InChI Key |
WGPCKSCZBAXQTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)N3C=CN=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.